4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one
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Overview
Description
4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one is a complex organic compound with the molecular formula C24H19ClN2O2 and a molecular weight of 402.88 g/mol . This compound is known for its unique structure, which includes a fluorenone core and a piperazine ring substituted with a chlorophenyl group. It is used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine to form 4-(4-chlorophenyl)-1-piperazine.
Coupling with Fluorenone: The piperazine derivative is then coupled with fluorenone under specific conditions to form the final product. This step often requires the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluoren-9-ol derivatives.
Scientific Research Applications
4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the piperazine ring and the chlorophenyl group, which can form hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(4-bromophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one: Similar structure but with a bromine atom instead of chlorine.
4-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one imparts unique chemical properties, such as increased reactivity and specific binding affinities. This makes it distinct from other similar compounds and valuable in various research applications.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)piperazine-1-carbonyl]fluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c25-16-8-10-17(11-9-16)26-12-14-27(15-13-26)24(29)21-7-3-6-20-22(21)18-4-1-2-5-19(18)23(20)28/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSLALNXKNXXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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